molecular formula C7H17NO B1426007 (3S)-3-amino-2,4-dimethylpentan-2-ol CAS No. 163453-95-0

(3S)-3-amino-2,4-dimethylpentan-2-ol

Cat. No. B1426007
M. Wt: 131.22 g/mol
InChI Key: HPSNEEWVFSIINY-LURJTMIESA-N
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Description

(3S)-3-amino-2,4-dimethylpentan-2-ol, also known as 3-amino-2,4-dimethylpentan-2-ol, is an organic compound with a molecular formula of C6H15NO. It is an important intermediate in the synthesis of pharmaceuticals, pesticides, and other compounds. It is also used as a starting material in the synthesis of various amino acids and peptides. 3-amino-2,4-dimethylpentan-2-ol has been studied extensively for its potential applications in medicine, biochemistry and biotechnology.

Scientific Research Applications

  • Cardioselectivity of Beta-Adrenoceptor Blocking Agents :A series of compounds related to (3S)-3-amino-2,4-dimethylpentan-2-ol were synthesized and their affinity to beta 1- and beta-2-adrenoceptors was determined. These compounds, including 1-(3,4-dimethoxyphenethyl)-3-[(4-substituted aryl)oxy]propan-2-ols, showed substantial cardioselectivity, indicating their potential in cardiovascular research (Rzeszotarski et al., 1979).

  • Anticonvulsant Activity :Research on 4-amino-N-(2,6-dimethylphenyl)benzamide, a compound structurally related to (3S)-3-amino-2,4-dimethylpentan-2-ol, showed effective anticonvulsant activity in animal models. This indicates potential applications in neurology and the study of seizure disorders (Robertson et al., 1987).

  • Sphingosine Analogue Toxins :2-Amino-14,16-dimethyloctadecan-3-ol, a sphingosine analogue and structurally similar to (3S)-3-amino-2,4-dimethylpentan-2-ol, is known among several fungal genera. These analogues inhibit ceramide synthase and have shown cytotoxicity in vitro, suggesting applications in studying fungal toxins and their effects on cells (Uhlig et al., 2008).

  • Synthesis of Noncoded Amino Acids :Research on peptides containing neopentylglycine, an amino acid similar to (3S)-3-amino-2,4-dimethylpentan-2-ol, focuses on the synthesis of noncoded amino acids for studying the physical and biological characteristics of peptides (Pospíšek & Bláha, 1987).

  • Gamma-Aminobutyrolactones Synthesis :Research involving the synthesis of γ,γ-dimethyl substituted α- and β-amino-butyrolactones using aspartic acid derivatives explores the potential of these compounds in organic synthesis. This is relevant to the study of (3S)-3-amino-2,4-dimethylpentan-2-ol due to similar structural properties (Brinkmann et al., 2000).

properties

IUPAC Name

(3S)-3-amino-2,4-dimethylpentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-5(2)6(8)7(3,4)9/h5-6,9H,8H2,1-4H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSNEEWVFSIINY-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(C)(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90717357
Record name (3S)-3-Amino-2,4-dimethylpentan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-3-amino-2,4-dimethylpentan-2-ol

CAS RN

163453-95-0
Record name (3S)-3-Amino-2,4-dimethylpentan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-3-amino-2,4-dimethylpentan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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